2-(1,3-Benzothiazol-2-ylsulfanyl)-1,3-thiazole-5-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1,3-Benzothiazol-2-ylsulfanyl)-1,3-thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C11H6N2OS3 and its molecular weight is 278.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Similar benzothiazole derivatives have shown good binding properties with epilepsy molecular targets such as gaba (a) alpha-1, glutamate, gaba (a) delta receptors and na/h exchanger .

Mode of Action

It can be inferred from related studies that benzothiazole derivatives interact with their targets, leading to changes in the function of these targets .

Biochemical Pathways

tuberculosis, suggesting that they may affect the biochemical pathways of this bacterium .

Pharmacokinetics

A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties for similar benzothiazole derivatives .

Result of Action

Related benzothiazole derivatives have shown anticonvulsant activity and neurotoxicity .

Action Environment

The synthesis of similar benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

生物活性

2-(1,3-Benzothiazol-2-ylsulfanyl)-1,3-thiazole-5-carbaldehyde (CAS Number: 1484909) is a compound that belongs to the class of thiazole and benzothiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

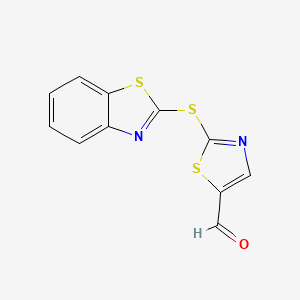

The structure of this compound can be represented as follows:

This compound features a benzothiazole moiety linked to a thiazole ring with an aldehyde functional group. The presence of sulfur atoms in its structure is significant for its biological interactions.

Antimicrobial Activity

Benzothiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit potent activity against various bacterial and fungal strains. For instance:

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 μg/mL |

| This compound | Escherichia coli | 30 μg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively documented. For example:

- A study reported that derivatives similar to the target compound showed selective cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The IC50 values ranged from 20 to 50 μM depending on the specific derivative tested .

- Another study highlighted that certain benzothiazole derivatives inhibited the proliferation of tumorigenic cell lines while sparing normal cells, indicating their selective anticancer properties .

Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole derivatives have also been explored. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. For instance:

- The compound exhibited a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-induced inflammation models .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : Interactions with specific receptors may lead to altered signaling pathways that contribute to its therapeutic effects.

- Oxidative Stress : Some studies suggest that benzothiazole derivatives induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

- Frentizole , a UBT derivative used for treating rheumatoid arthritis and systemic lupus erythematosus, demonstrated significant anti-inflammatory effects comparable to non-steroidal anti-inflammatory drugs (NSAIDs) .

- A recent clinical trial involving a benzothiazole derivative showed promising results in reducing tumor size in patients with advanced breast cancer after six months of treatment .

科学的研究の応用

Applications in Organic Synthesis

- Intermediate in Synthesis : The compound serves as an important intermediate in the synthesis of more complex molecules. It is utilized in the preparation of various thiazole derivatives, which are crucial in medicinal chemistry and materials science .

- Reactivity with Electrophiles : The aldehyde functional group allows for nucleophilic attack by various reagents, facilitating the formation of diverse derivatives. This reactivity is exploited in the synthesis of novel compounds with potential pharmacological activities .

- Antimicrobial Properties : Research indicates that derivatives of 1,3-benzothiazoles exhibit significant antimicrobial activity. Compounds similar to 2-(1,3-Benzothiazol-2-ylsulfanyl)-1,3-thiazole-5-carbaldehyde have shown effectiveness against a range of bacteria and fungi, making them candidates for further development as antimicrobial agents .

- Anticancer Potential : Studies have highlighted the potential anticancer properties of thiazole derivatives. The ability of these compounds to inhibit tumor growth through various mechanisms has been documented, suggesting that this compound may also possess similar properties .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that are implicated in various diseases. This property makes it a valuable lead compound for drug development targeting enzyme-related pathways .

Case Study 1: Synthesis and Biological Evaluation

A study by Padmavathi et al. (2008) synthesized several thiazole derivatives from this compound and evaluated their biological activity against microbial strains. The results showed promising antimicrobial effects, indicating the potential for developing new antibiotics based on this scaffold .

Case Study 2: Anticancer Activity

In another investigation, thiazole derivatives were tested for anticancer activity using various cancer cell lines. The study found that certain derivatives exhibited significant cytotoxic effects, leading to apoptosis in cancer cells. This suggests that compounds derived from this compound could be further explored as anticancer agents .

Data Table: Summary of Applications

化学反応の分析

Formation of the Benzothiazole Core

The benzothiazole fragment (1,3-benzothiazole) is typically synthesized via condensation reactions:

-

Condensation of 2-aminothiophenol with aldehydes : Catalyzed by NH₄Cl in methanol-water mixtures, this method achieves high yields (e.g., benzothiazole derivatives in 87–95% yields under optimized conditions) .

-

Reaction with acid chlorides : Treatment of 2-mercaptoaniline with acid chlorides (e.g., acetyl chloride) generates benzothiazole derivatives .

Assembly of the Thiazole-5-carbaldehyde Moiety

The thiazole-5-carbaldehyde component may involve:

-

Formylation reactions : Introduce the carbaldehyde group via methods such as the Vilsmeier-Haack reaction or nucleophilic substitution of halides with formamide derivatives.

-

Condensation with mercaptobenzothiazole : Coupling of 2-mercaptobenzothiazole with a thiazole aldehyde under nucleophilic substitution conditions (e.g., base-mediated reactions) forms the sulfanyl bridge.

Key Reaction Steps

A plausible synthesis pathway involves:

-

Benzothiazole formation : Condensation of 2-aminothiophenol with an aldehyde (e.g., benzaldehyde) using NH₄Cl as a catalyst .

-

Thiazole-5-carbaldehyde preparation : Synthesis via formylation of a thiazole derivative or direct condensation with a carbonyl source.

-

Coupling : Reaction of mercaptobenzothiazole with a thiazole aldehyde under conditions enabling nucleophilic substitution (e.g., in ethanol with ZnO nanoparticles as catalysts) .

Condensation Reactions

-

Knoevenagel condensation : Used to form aromatic aldehyde derivatives, as seen in the synthesis of benzothiazole-based anti-tubercular compounds .

-

Thermolysis and decarbonylation : APBTTs (acyl(1,3-benzothiazol-2-yl)ketenes) undergo thermal decomposition to form ketenes, which cyclodimerize to form fused heterocycles .

Coupling and Nucleophilic Substitution

The sulfanyl linkage between benzothiazole and thiazole likely forms via:

-

Mercaptobenzothiazole reacting with a thiazole halide : Substitution of a leaving group (e.g., bromide) on the thiazole ring by the thiolate ion from mercaptobenzothiazole.

Optimization and Reaction Parameters

Characterization and Stability

特性

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2OS3/c14-6-7-5-12-10(15-7)17-11-13-8-3-1-2-4-9(8)16-11/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLYVQPXZHRLPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=NC=C(S3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。